molecular formula C22H19N3O2S2 B11491196 3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11491196
M. Wt: 421.5 g/mol
InChI Key: HVOXRBXMBDVXQE-UHFFFAOYSA-N
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Description

3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound with a unique structure that combines benzyl, phenyl, and thiazolopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidinone core, followed by the introduction of the benzyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones, enabling the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidinone derivatives with different substituents on the benzyl and phenyl groups. Examples include:

  • 3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-6-one
  • 3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-8-one

Uniqueness

The uniqueness of 3-benzyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

3-benzyl-5-[3-(2-methylprop-2-enoxy)phenyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C22H19N3O2S2/c1-14(2)13-27-17-10-6-9-16(11-17)19-23-20-18(21(26)24-19)29-22(28)25(20)12-15-7-4-3-5-8-15/h3-11H,1,12-13H2,2H3,(H,23,24,26)

InChI Key

HVOXRBXMBDVXQE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)SC(=S)N3CC4=CC=CC=C4

Origin of Product

United States

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